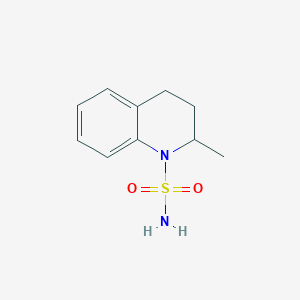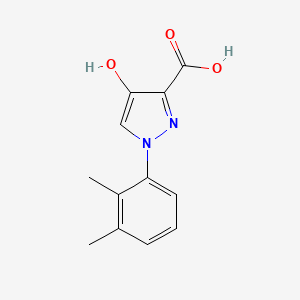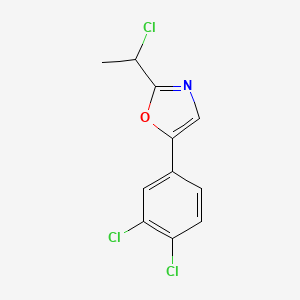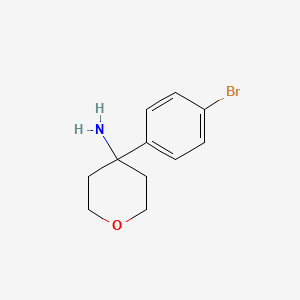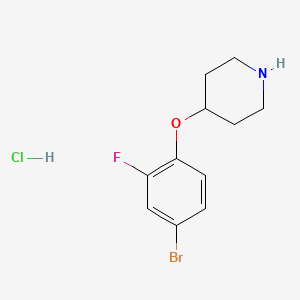
4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride
Descripción general
Descripción
4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride is a chemical compound with the CAS Number: 946726-45-0 . Its IUPAC name is 4-bromo-2-fluorophenyl 4-piperidinyl ether . The molecular weight of this compound is 274.13 .
Molecular Structure Analysis
The InChI code for 4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride is 1S/C11H13BrFNO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The molecular weight of 4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride is 274.13 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors
Halogenated 4-(4-phenoxymethyl)piperidines have been synthesized and evaluated for their potential as δ receptor ligands. These compounds exhibit a range of dissociation constants for σ-1 and σ-2 receptors, indicating their potential use in in vivo tomographic studies of σ receptors. One specific iodinated ligand showed high uptake and retention in organs possessing σ receptors, suggesting these compounds' usefulness as probes for studying σ receptors in vivo (Waterhouse et al., 1997).
Synthesis and Bioactivities of Halogen Bearing Phenolic Chalcones
Phenolic bis Mannich bases bearing halogens were synthesized and evaluated for their cytotoxic and carbonic anhydrase enzyme inhibitory effects. Compounds exhibited selective toxicity towards tumor cells and showed potential as lead molecules for anticancer drug development (Yamali et al., 2016).
Synthesis of N-(Piperidin-1-yl)-5-(4-Methoxyphenyl)-1-(2-Chlorophenyl)-4-[18F]Fluoro-1H-Pyrazole-3-Carboxamide
This research demonstrates the feasibility of nucleophilic displacement in synthesizing radiolabeled compounds for studying CB1 cannabinoid receptors in the brain. The synthesized radiotracer shows potential for positron emission tomography (PET) imaging of CB1 receptors (Katoch-Rouse & Horti, 2003).
Quantum Chemical and Molecular Dynamic Simulation Studies
The corrosion inhibition properties of piperidine derivatives on iron were investigated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the adsorption behaviors and potential applications of piperidine derivatives as corrosion inhibitors (Kaya et al., 2016).
Synthesis and Styrene Copolymerization of Novel Phenoxy Ring-Substituted Isopropyl Phenylcyanoacrylates
This study explored the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates with styrene, leading to copolymers with potential applications in materials science (Whelpley et al., 2022).
Propiedades
IUPAC Name |
4-(4-bromo-2-fluorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO.ClH/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQTVEISVLMNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Bromophenyl)oxan-4-yl]methanamine](/img/structure/B1521579.png)
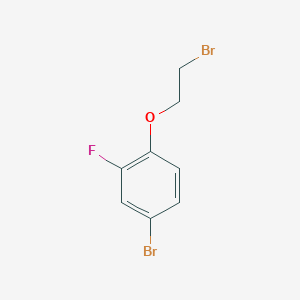
![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)
![{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521584.png)
![[1-(3-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521585.png)
![2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1521586.png)
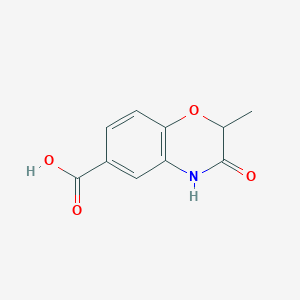
![4-[(2-Aminopyridin-3-yl)oxy]butanenitrile](/img/structure/B1521590.png)
![3-[(3-Methylphenyl)amino]propanamide](/img/structure/B1521591.png)
